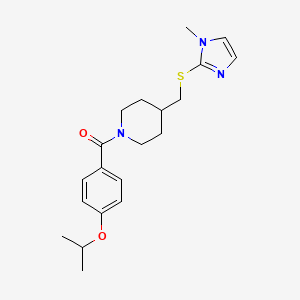

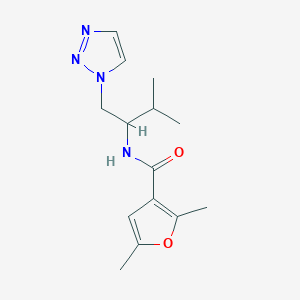

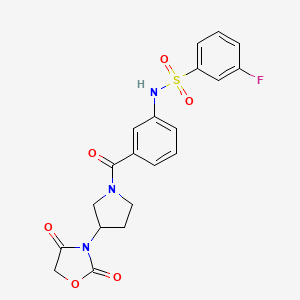

(4-isopropoxyphenyl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Molecular Structure Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties. It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Chemical Reactions Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .

Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .

Applications De Recherche Scientifique

Influence on Histamine H(3) Receptor Antagonists

Imidazole replacement, particularly by a piperidine moiety, has been explored in the context of histamine H(3)-receptor antagonists. This modification applies to different structural classes of reference compounds, showing that while replacement led to a loss of affinity for many compounds, it was successful for some ether derivatives, maintaining in vitro affinities and high potency in vivo (Meier et al., 2001).

Selective Estrogen Receptor Modulators (SERMs)

Research into selective estrogen receptor modulators (SERMs) such as raloxifene highlighted the potential for imidazole replacements to contribute to significant increases in estrogen antagonist potency. Such modifications have shown promising results in vitro and in vivo, influencing the uterine proliferative response and showing protective effects on bone relative to controls (Palkowitz et al., 1997).

Molecular Interaction Studies

The antagonist interactions with CB1 cannabinoid receptors have been elucidated, showing the potential for N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide to serve as a potent and selective antagonist. This research provides insights into conformations and pharmacophore models, contributing to the understanding of steric binding interactions (Shim et al., 2002).

Synthesis and Antimicrobial Activity

The synthesis of novel derivatives, such as (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, and their evaluation for antimicrobial activity showcases another avenue of research. This exploration into new compounds has found some with significant activity comparable to standard drugs, indicating potential for further development (Kumar et al., 2012).

Antioxidant and Antimicrobial Activities

Further studies into the synthesis and evaluation of new derivatives for antioxidant and antimicrobial activities have provided insights into potential therapeutic applications. Such research demonstrates the broad applicability of these compounds in addressing various biological targets and contributing to the development of new treatments (Bassyouni et al., 2012).

Propriétés

IUPAC Name |

[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]-(4-propan-2-yloxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O2S/c1-15(2)25-18-6-4-17(5-7-18)19(24)23-11-8-16(9-12-23)14-26-20-21-10-13-22(20)3/h4-7,10,13,15-16H,8-9,11-12,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYCXJVXFEICLHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)N2CCC(CC2)CSC3=NC=CN3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

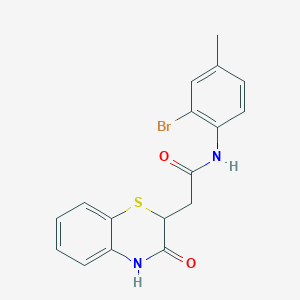

![2-(4-((2,4-dichloro-5-methylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2523703.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-6-oxo-2-((1-phenylethyl)thio)-1,6-dihydropyrimidin-5-yl)acetamide](/img/structure/B2523711.png)

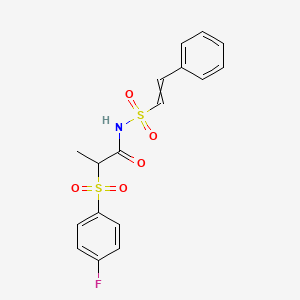

![(5-Chloro-2-nitrophenyl)[4-(2-fluorophenyl)piperazino]methanone](/img/structure/B2523717.png)